molecular formula C4H4O2 B1595057 1,2-Cyclobutanedione CAS No. 33689-28-0

1,2-Cyclobutanedione

Cat. No.: B1595057
CAS No.: 33689-28-0
M. Wt: 84.07 g/mol
InChI Key: QDMRCCGQLCIMLG-UHFFFAOYSA-N
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Description

1,2-Cyclobutanedione is an organic compound with the molecular formula C₄H₄O₂. It is a diketone, meaning it contains two carbonyl groups (C=O) within a four-membered ring structure. This compound is of interest due to its unique ring strain and reactivity, making it a valuable subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Cyclobutanedione can be synthesized through various methods. One common approach involves the bromination of 1,2-bis(trimethylsiloxy)cyclobutene followed by dehydrobromination. The reaction is carried out under a dry nitrogen atmosphere to prevent moisture-induced side reactions. The mixture is cooled to -60°C using a dry ice-methanol bath, and bromine in anhydrous pentane is added dropwise. The reaction mixture is then heated to 40°C to complete the reaction .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of specialized equipment to maintain low temperatures and anhydrous conditions is crucial to ensure high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1,2-Cyclobutanedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex diketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound to cyclobutanediol.

    Substitution: The carbonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the carbonyl groups under acidic or basic conditions.

Major Products:

    Oxidation: Carboxylic acids or more complex diketones.

    Reduction: Cyclobutanediol.

    Substitution: Various substituted cyclobutanediones depending on the nucleophile used.

Scientific Research Applications

1,2-Cyclobutanedione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-cyclobutanedione involves its highly reactive carbonyl groups. These groups can form covalent bonds with nucleophiles, leading to the formation of various adducts. The ring strain in the four-membered ring also contributes to its reactivity, making it a useful intermediate in organic synthesis .

Comparison with Similar Compounds

    Cyclobutanone: A related compound with a single carbonyl group.

    Cyclopentanedione: A five-membered ring diketone.

    Cyclohexanedione: A six-membered ring diketone.

Uniqueness: 1,2-Cyclobutanedione is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. This makes it more reactive than its five- and six-membered counterparts, allowing for a wider range of chemical transformations .

Properties

IUPAC Name

cyclobutane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O2/c5-3-1-2-4(3)6/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMRCCGQLCIMLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187368
Record name 1,2-Cyclobutanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33689-28-0
Record name 1,2-Cyclobutanedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033689280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Cyclobutanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-CYCLOBUTANEDIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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